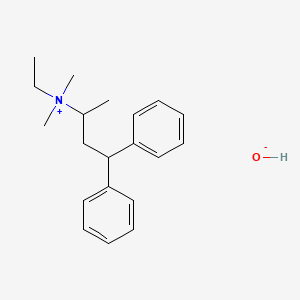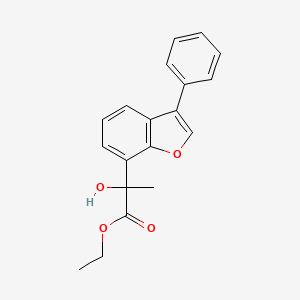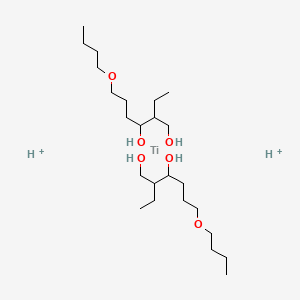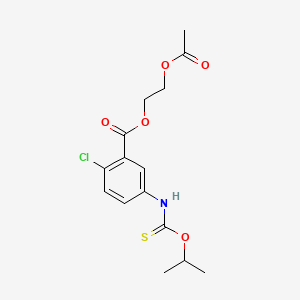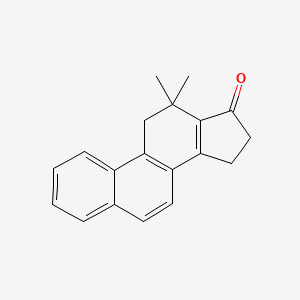
2-(2-Naphthalenylazo)-1-naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Naphthalenylazo)-1-naphthalenol, also known as Solvent Orange 8, is an azo compound characterized by its vivid orange color. This compound is part of the azo dye family, which is widely used in various industries due to its vibrant hues and stability. The structure of this compound consists of two naphthalene rings connected by an azo group (-N=N-), with a hydroxyl group attached to one of the naphthalene rings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthalenylazo)-1-naphthalenol typically involves the diazotization of 2-naphthylamine followed by coupling with 2-naphthol. The process begins with the formation of a diazonium salt from 2-naphthylamine by treating it with nitrous acid. This diazonium salt is then reacted with 2-naphthol under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Naphthalenylazo)-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Naphthalenylazo)-1-naphthalenol has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and as an indicator in titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics
Wirkmechanismus
The mechanism of action of 2-(2-Naphthalenylazo)-1-naphthalenol involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include electron transfer and the formation of reactive intermediates that can bind to proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-(2-Naphthalenylazo)-1-naphthalenol.
2-Naphthylamine: Another precursor used in the diazotization step.
Other Azo Dyes: Compounds like Methyl Orange and Congo Red share similar structural features and applications
Uniqueness
This compound stands out due to its specific structural arrangement, which imparts unique optical properties and stability. Its ability to undergo various chemical reactions makes it versatile for different applications in research and industry .
Eigenschaften
CAS-Nummer |
52008-58-9 |
|---|---|
Molekularformel |
C20H14N2O |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-(naphthalen-2-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C20H14N2O/c23-20-18-8-4-3-6-15(18)10-12-19(20)22-21-17-11-9-14-5-1-2-7-16(14)13-17/h1-13,23H |
InChI-Schlüssel |
NRIQPVPURZTLQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C4=CC=CC=C4C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





